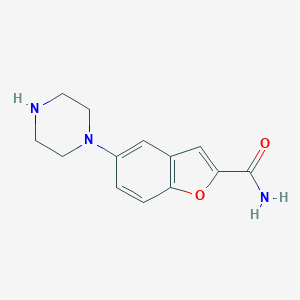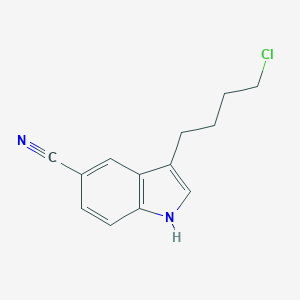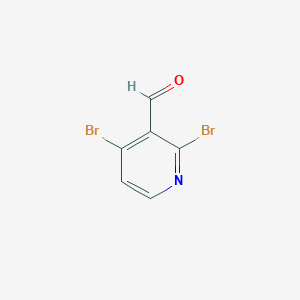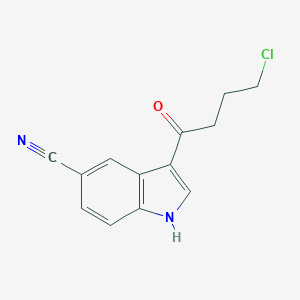![molecular formula C10H10N2O B143980 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol CAS No. 137076-20-1](/img/structure/B143980.png)
2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol is a heterocyclic compound that has gained significant interest in scientific research due to its unique structure and potential applications. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol has been extensively studied. It has been found to inhibit the activity of various enzymes such as topoisomerase I and II, which are involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. Additionally, this compound has been found to inhibit the activity of various kinases such as JAK2 and FLT3, which are involved in cell signaling pathways.
Efectos Bioquímicos Y Fisiológicos
2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. Additionally, this compound has been found to have a neuroprotective effect and has been shown to reduce oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol in lab experiments include its unique structure, potential applications in cancer research and imaging, and its ability to inhibit the activity of various enzymes and kinases. However, the limitations of using this compound include its low solubility in water, which can make it difficult to work with in certain experiments, and its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol. One direction is to further study its potential applications in cancer research and imaging. Another direction is to explore its potential use as an anti-inflammatory agent and neuroprotective agent. Additionally, further research is needed to understand its mechanism of action and to optimize its synthesis method to improve its yield and solubility.
Métodos De Síntesis
The synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol has been achieved using various methods. One of the most common methods involves the reaction of 2-aminobenzimidazole with an aldehyde in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 2-aminobenzimidazole with an aldehyde in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The yield of the compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol has been extensively studied for its potential applications in scientific research. This compound has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent and has been found to reduce inflammation in animal models. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging applications.
Propiedades
Número CAS |
137076-20-1 |
|---|---|
Nombre del producto |
2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol |
Fórmula molecular |
C10H10N2O |
Peso molecular |
174.2 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol |
InChI |
InChI=1S/C10H10N2O/c13-10-6-5-9-11-7-3-1-2-4-8(7)12(9)10/h1-4,10,13H,5-6H2 |
Clave InChI |
ZHBAGFMTWICOKT-UHFFFAOYSA-N |
SMILES |
C1CC2=NC3=CC=CC=C3N2C1O |
SMILES canónico |
C1CC2=NC3=CC=CC=C3N2C1O |
Sinónimos |
1H-Pyrrolo[1,2-a]benzimidazol-1-ol,2,3-dihydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B143901.png)

![(6R,7S)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-YL)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143903.png)

![(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide](/img/structure/B143906.png)
![Oxepino[2,3-C]pyridine](/img/structure/B143908.png)





